(2-Acetylphenyl)acetaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
195871-32-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.188 |
IUPAC Name |
2-(2-acetylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5,7H,6H2,1H3 |
InChI Key |
FRIDJFHJUIBROP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1CC=O |
Synonyms |
Benzeneacetaldehyde, 2-acetyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetylphenyl Acetaldehyde
Direct Synthesis Pathways
Direct synthesis pathways aim to construct the (2-Acetylphenyl)acetaldehyde molecule in a more straightforward manner, often involving the formation or modification of the acetaldehyde (B116499) side chain on a pre-existing acetylphenyl core.
Oxidative Cleavage of Diol Precursors
One prominent direct synthetic route involves the oxidative cleavage of a 1,2-diol precursor. Specifically, the reaction proceeds from 1-(2-(1,2-dihydroxyethyl)phenyl)ethanone. This method leverages the selective cleavage of the carbon-carbon bond of the diol to yield the desired aldehyde.
A common reagent for this transformation is periodic acid (HIO4) or its salts, such as sodium periodate (B1199274) (NaIO4). beilstein-journals.org The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. The oxidative cleavage of the vicinal diol results in the formation of two carbonyl groups. In the case of 1-(2-(1,2-dihydroxyethyl)phenyl)ethanone, this process breaks the bond between the two hydroxyl-bearing carbons, yielding this compound and formaldehyde (B43269).
This method is often favored for its high selectivity and mild reaction conditions, which help to preserve the sensitive aldehyde functional group from over-oxidation. The successful synthesis of highly substituted aldehydes, such as gem-difluorocyclopropanecarboxaldehyde, through oxidative cleavage of the corresponding diol highlights the utility of this approach. beilstein-journals.org
Alternative Synthetic Routes and Method Development
Beyond diol cleavage, other direct methods for the synthesis of this compound and related compounds have been explored. These often involve the controlled oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative. For instance, the oxidation of 2-(2-hydroxyethyl)acetophenone could theoretically yield the target aldehyde, although careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for such selective oxidations.
Furthermore, the development of novel synthetic strategies is an ongoing area of research. For example, discussions in the chemical community suggest exploring routes starting from different precursors, such as the reduction of a Weinreb amide followed by oxidation. reddit.com
Indirect Synthesis Approaches
Indirect approaches involve the synthesis of this compound from other molecules that already possess a similar structural framework, such as other aromatic acetaldehydes or through the assembly of the molecule using organometallic chemistry.
Derivatization from Related Aromatic Acetaldehydes
The synthesis of this compound can be envisioned through the derivatization of other substituted aromatic acetaldehydes. For instance, a Friedel-Crafts acylation on a precursor like (2-aminophenyl)acetaldehyde could introduce the acetyl group at the desired position. However, the reactivity of the aldehyde group and the directing effects of the substituents on the aromatic ring would need to be carefully managed to achieve the desired regioselectivity and avoid unwanted side reactions.
Approaches via Organometallic Intermediates
Organometallic chemistry provides powerful tools for the construction of carbon-carbon bonds and the introduction of functional groups, offering several potential indirect pathways to this compound. solubilityofthings.comlibretexts.org
One plausible strategy involves the use of a Grignard reagent. For example, reacting a protected 2-bromophenylacetaldehyde with magnesium would form the corresponding Grignard reagent. solubilityofthings.com This organometallic intermediate could then be reacted with acetyl chloride or acetic anhydride (B1165640) to introduce the acetyl group. Subsequent deprotection would yield the final product. The use of organolithium reagents, which can be prepared via metal-halogen exchange, offers a similar and often more reactive alternative to Grignard reagents. solubilityofthings.comlibretexts.org
Cross-coupling reactions, a cornerstone of modern organic synthesis, also present viable routes. acs.org A Negishi or Suzuki coupling could be employed to link a 2-acetylphenylboronic acid (or a corresponding organozinc reagent) with a suitable two-carbon synthon that can be readily converted to an acetaldehyde group. For instance, coupling with a protected bromoacetaldehyde (B98955) equivalent, followed by deprotection, would afford the target molecule. The choice of catalyst, ligands, and reaction conditions is critical for the success of these coupling reactions. acs.org
The table below summarizes some of the potential organometallic approaches:
| Organometallic Approach | Key Reagents | General Transformation | Potential Challenges |
| Grignard Reaction | Magnesium, Acetyl Chloride | Formation of a C-C bond by reacting an organomagnesium halide with an acyl chloride. | Protection of the aldehyde group is necessary; side reactions. solubilityofthings.com |
| Organolithium Chemistry | Organolithium Reagents, Acylating Agent | Similar to Grignard but often more reactive. | Requires strictly anhydrous and inert conditions. libretexts.orgvapourtec.com |
| Cross-Coupling Reactions | Palladium or Nickel Catalyst, Organoboron or Organozinc reagents | Formation of a C-C bond between an organometallic species and an organic halide. | Catalyst and ligand selection, optimization of reaction conditions. acs.org |
Chemical Reactivity and Transformation Studies of 2 Acetylphenyl Acetaldehyde
Acetyl Group Reactivity and Transformations
While the aldehyde group is more reactive under many standard conditions, the acetyl (ketone) group of (2-Acetylphenyl)acetaldehyde can also undergo a variety of chemical transformations. Achieving selectivity for the ketone often requires specific reaction conditions or the use of protecting groups for the more reactive aldehyde.
The acetyl group can participate in several reactions characteristic of ketones. However, due to the presence of the aldehyde, chemoselectivity is a major consideration.
Selective Reduction: The aldehyde group is typically reduced more readily than the ketone group. However, selective reduction of the ketone can be achieved. One advanced strategy involves the in situ protection of the aldehyde. For example, treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a phosphine (B1218219) can selectively protect the aldehyde, allowing a subsequent reducing agent like borane (B79455) (BH₃·THF) to reduce the free ketone group to a secondary alcohol. jst.go.jp
Grignard and Organolithium Reactions: Similar to selective reduction, nucleophilic addition of organometallic reagents to the ketone can be performed after selective protection of the aldehyde group, leading to the formation of tertiary alcohols. jst.go.jp
Organometallic Cyclization Reactions: The acetyl group can be activated by coordination to a metal center. For instance, (η²-2-acetylphenyl)Mn(CO)₄, formed from the orthomanganation of acetophenone (B1666503), reacts with alkynes in thermally promoted reactions to yield 1H-inden-1-ols. waikato.ac.nz This type of transformation highlights a pathway where the acetyl group is the primary site of reactivity, leading to complex polycyclic products.
Table 3: Selective Reactions of the Acetyl Group
| Reaction Type | Reagents/Strategy | Product | Reference |
|---|---|---|---|
| Selective Reduction | 1. Aldehyde protection (e.g., TMSOTf, PPh₃) 2. Reducing agent (e.g., BH₃·THF) | (2-(1-hydroxyethyl)phenyl)acetaldehyde (protected) | jst.go.jp |
| Selective Grignard Addition | 1. Aldehyde protection 2. Grignard reagent (R-MgX) | (2-(1-hydroxy-1-alkyl-ethyl)phenyl)acetaldehyde (protected) | jst.go.jp |
| Thermally Promoted Cyclization | 1. Orthomanganation 2. Alkyne | 1H-Inden-1-ol derivative | waikato.ac.nz |
Intermolecular and Intramolecular Cyclization Reactions
The dual functionality of this compound makes it a versatile substrate for both intermolecular and intramolecular cyclization reactions, leading to a wide array of carbocyclic and heterocyclic structures.
Formation of Cyclic Structures and Heterocycles
Intramolecular cyclization reactions are powerful tools for the synthesis of complex molecular architectures. encyclopedia.pubmdpi.com For instance, derivatives of this compound can undergo cyclization to form various fused ring systems. The Camps cyclization, which is the intramolecular reaction of N-(2-acylaryl)-amides, is a well-known method for producing quinoline-4(1H)-ones. researchgate.net A related compound, N-{2-[2-(arylsulfanyl)acetyl]phenyl}benzamide, can be cyclized using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield 3-(arylsulfanyl)quinolin-4(1H)-ones. researchgate.net
Palladium-catalyzed reactions are also prominent in synthesizing fused tricyclic indole (B1671886) skeletons via intramolecular processes. encyclopedia.pub Similarly, derivatives of this compound, such as 2-alkynylquinoline-3-carboxaldehydes, can undergo spontaneous cyclization upon reaction with aqueous ammonia (B1221849) to produce benzo[b] beilstein-journals.orgdicp.ac.cnnaphthyridines in excellent yields. chim.it
Intermolecular reactions can also lead to heterocycles. The reaction of 2-acetylbenzimidazole (B97921), a related structure, with thiosemicarbazide (B42300) or semicarbazide (B1199961) leads to condensation products that can be further cyclized to form thiazole (B1198619) and selenadiazole or thiadiazole systems, respectively. nih.gov Chalcones derived from 2-acetylbenzimidazole can condense with hydrazine (B178648) derivatives to form pyrazolinyl- and isoxazolinyl-benzimidazoles. nih.gov
A cascade intramolecular Prins/Friedel-Crafts cyclization has been developed for substrates similar to this compound, such as 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org Treatment with a Lewis acid like BF₃·Et₂O initiates a Prins cyclization to form a benzylic carbenium ion, which is then trapped by an electron-rich aromatic compound to yield 4-aryltetralin-2-ols. beilstein-journals.org
Table 2: Examples of Cyclization Reactions for Heterocycle Synthesis
| Starting Material Type | Reaction Type | Reagents/Catalyst | Product Type | Ref |
| N-{2-[2-(Arylsulfanyl)acetyl]phenyl}benzamides | Intramolecular Cyclization | DMF-DMA | 3-(Arylsulfanyl)quinolin-4(1H)-ones | researchgate.net |
| 2-Alkynylquinoline-3-carboxaldehydes | Intramolecular Cyclization | Aqueous Ammonia | Benzo[b] beilstein-journals.orgdicp.ac.cnnaphthyridines | chim.it |
| 2-Acetylbenzimidazole | Condensation/Cyclization | Thiosemicarbazide, Chloroacetic acid | Thiazolyl-benzimidazole | nih.gov |
| 2-(2-Vinylphenyl)acetaldehydes | Prins/Friedel-Crafts Cascade | BF₃·Et₂O, Aromatic Nucleophile | 4-Aryltetralin-2-ol | beilstein-journals.org |
| N-(2-Acylaryl)-amides | Camps Cyclization | Base or Acid | Quinoline-4(1H)-one | researchgate.net |
Intramolecular Hydrogen Bonding Effects on Conformation
Intramolecular hydrogen bonding occurs within a single molecule when a hydrogen atom bonded to an electronegative atom is attracted to another electronegative atom in the same molecule. tardigrade.in This interaction can significantly influence the molecule's conformation and stability.
In molecules containing both acetyl and other functional groups, intramolecular hydrogen bonds are frequently observed. For example, in N,N′-Bis(2-acetylphenyl)ethanediamide, the amide hydrogen atoms act as bifurcated donors, forming intramolecular hydrogen bonds with both the oxamide (B166460) and acetyl oxygen atoms. researchgate.net This interaction helps to stabilize the molecular conformation. researchgate.net Similarly, in certain Schiff bases derived from hydroxyaryl aldehydes, intramolecular hydrogen bonding plays a critical role in stabilizing a planar conformation through keto-amine tautomerism. irb.hr
While this compound does not possess a hydroxyl or amine group for classical hydrogen bonding in its ground state, its enol tautomer would. The enol form has a hydroxyl group that could form a hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction would stabilize the enol tautomer and influence the keto-enol equilibrium. aablocks.com The formation of such hydrogen bonds can be studied using techniques like FT-IR spectroscopy, where intramolecular interactions typically result in sharp absorption bands. physchemres.org
Redox Chemistry and Pathways
The redox chemistry of this compound is governed by its two carbonyl functional groups: the aldehyde and the ketone. These groups can undergo oxidation and reduction independently or concurrently, depending on the reagents and reaction conditions. lumenlearning.com
Oxidation: Aldehydes are readily oxidized to carboxylic acids. aablocks.com The aldehyde group in this compound can be oxidized to form (2-acetylphenyl)acetic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide under acidic conditions. The acetyl group's carbonyl is generally less reactive towards oxidation than the aldehyde. However, under strong oxidizing conditions, it can also be oxidized. The oxidation of acetaldehyde (B116499) to acetic acid is a well-known biochemical reaction. duke.edu
Reduction: Both the aldehyde and ketone functionalities can be reduced to alcohols. The aldehyde group reduces to a primary alcohol, yielding 2-(2-hydroxyethyl)acetophenone, while the ketone group reduces to a secondary alcohol. Selective reduction is often possible. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones but not less reactive groups like esters or carboxylic acids. aablocks.comlumenlearning.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that will reduce both carbonyls, as well as esters and carboxylic acids. lumenlearning.com
The reduction of acetaldehyde to ethanol (B145695) is a fundamental reaction in organic chemistry and biochemistry. ck12.orglibretexts.org In biological systems, this conversion is often mediated by enzymes like alcohol dehydrogenase with cofactors such as NADH. duke.eduwikipedia.org
Table 3: Summary of Redox Reactions for this compound
| Reaction Type | Functional Group | Reagent | Product Functional Group | Ref |
| Oxidation | Aldehyde | Potassium permanganate, Chromic acid | Carboxylic acid | lumenlearning.com |
| Reduction | Aldehyde | Sodium borohydride (NaBH₄) | Primary alcohol | aablocks.comlumenlearning.com |
| Reduction | Ketone | Sodium borohydride (NaBH₄) | Secondary alcohol | aablocks.comlumenlearning.com |
| Reduction | Aldehyde & Ketone | Lithium aluminum hydride (LiAlH₄) | Primary & Secondary alcohol | lumenlearning.com |
Derivatization and Analogue Synthesis
Synthesis of Substituted (2-Acetylphenyl)acetaldehyde Derivatives
The reactivity of the acetyl and acetaldehyde (B116499) moieties in this compound allows for the straightforward synthesis of various substituted derivatives. These reactions often target either the carbonyl group of the acetyl moiety or the aldehyde group, leading to a diverse range of structures.
One common derivatization involves the condensation of the acetyl group with various aromatic aldehydes to form chalcone-like structures. For instance, N-(2-acetylphenyl)acetamide can be condensed with different substituted aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) to yield a series of chalcone (B49325) derivatives. nih.gov This reaction provides a pathway to α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. nih.gov
Another approach involves modifications of the acetaldehyde group. For example, the synthesis of 2-(2-vinylphenyl)acetaldehydes can be achieved through a multi-step process starting from substituted 2-bromobenzaldehydes or 1-(2-bromophenyl)ethan-1-one. beilstein-journals.org These vinyl-substituted derivatives are key substrates for subsequent cyclization reactions. beilstein-journals.org
The table below summarizes some examples of substituted derivatives synthesized from this compound precursors.
| Starting Material | Reagent(s) | Product | Reference |
| N-(2-acetylphenyl)acetamide | Substituted aromatic aldehyde, 10% aq. NaOH | N-[2-(3-Aryl-acryloyl)-phenyl]-acetamide derivatives | nih.gov |
| 2-Bromobenzaldehydes | Multi-step synthesis | 2-(2-Vinylphenyl)acetaldehydes | beilstein-journals.org |
| 1-(2-Bromophenyl)ethan-1-one | Multi-step synthesis | 2-(2-Vinylphenyl)acetaldehydes | beilstein-journals.org |
Creation of Heterocyclic Scaffolds Utilizing this compound Moieties
This compound and its derivatives are pivotal in the construction of various heterocyclic scaffolds, which form the core of many biologically active molecules. The intramolecular reactions between the two functional groups, or intermolecular reactions with other reagents, lead to the formation of diverse ring systems.
Quinolines and Quinolones:
One of the most significant applications of this compound derivatives is in the synthesis of quinolines and quinolin-4-ones. The Camps cyclization, for instance, utilizes N-(2-acylaryl)amides, which can be derived from precursors related to this compound, to form quinolin-4-ones through base-catalyzed intramolecular aldol (B89426) condensation. mdpi.com The regioselectivity of this reaction can be controlled by the choice of base. mdpi.com
Furthermore, N-{2-[2-(arylsulfanyl)acetyl]phenyl}benzamides, synthesized from related starting materials, can be cyclized with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce 3-(arylsulfanyl)quinolin-4(1H)-ones in good yields. researchgate.net Isoindolo[2,1-a]quinolines can also be synthesized from 2-(2-acetylphenyl)isoindoline-1,3-dione through intramolecular cyclization. rsc.org
Indoles:
The synthesis of indole (B1671886) derivatives can also be achieved using precursors derived from this compound. Palladium-catalyzed reactions of 2-alkynyltrifluoroacetanilides, which can be conceptually linked to derivatives of this compound, provide a general method for synthesizing 3-substituted indoles. beilstein-journals.org While direct synthesis of indoles from this compound itself is less commonly documented, its structural motifs are present in more complex starting materials for indole synthesis. bhu.ac.inirjmets.compharmaguideline.com
Other Heterocycles:
The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, its derivatives can be used to create pyrazolo[3,4-b]quinolines through condensation reactions. nih.gov Additionally, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various sulfur-containing nucleophiles can lead to the formation of thiazole (B1198619) and benzothiazole (B30560) derivatives. researchgate.netresearchgate.net
The following table highlights some of the heterocyclic scaffolds synthesized from this compound derivatives.
| Precursor | Reaction Type | Heterocyclic Scaffold | Reference |
| N-(2-Acylaryl)amides | Camps Cyclization | Quinolin-4-ones | mdpi.com |
| N-{2-[2-(Arylsulfanyl)acetyl]phenyl}benzamides | Cyclization with DMF-DMA | 3-(Arylsulfanyl)quinolin-4(1H)-ones | researchgate.net |
| 2-(2-Acetylphenyl)isoindoline-1,3-dione | Intramolecular Cyclization | Isoindolo[2,1-a]quinolines | rsc.org |
| 2-Alkynyltrifluoroacetanilides | Palladium-catalyzed Aminopalladation/Reductive Elimination | 3-Substituted Indoles | beilstein-journals.org |
| N-(4-Acetylphenyl)-2-chloroacetamide | Condensation with 2-mercaptobenzothiazole | Benzothiazole derivatives | researchgate.net |
Formation of Complex Organic Molecules
The unique chemical reactivity of this compound makes it a valuable building block for the total synthesis of complex organic molecules and natural products. Its ability to participate in cascade reactions allows for the rapid construction of intricate molecular architectures.
A notable example is the use of 2-(2-vinylphenyl)acetaldehydes in a cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org Treatment of these compounds with a Lewis acid like BF₃·Et₂O initiates an intramolecular Prins reaction, generating a benzyl (B1604629) carbenium ion. This intermediate is then trapped by an electron-rich aromatic ring via a Friedel-Crafts alkylation, leading to the formation of medicinally relevant 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols. beilstein-journals.org
Furthermore, derivatives of this compound have been employed in the synthesis of complex isoquinolinone structures. For instance, N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide undergoes a palladium-catalyzed cascade reaction with arylboronic acids to yield (Z)-4-((4-acetylphenyl)(phenyl)methylene)-2-benzyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. beilstein-journals.org This reaction proceeds through a sequence of cyclocarbopalladation followed by a Suzuki-Miyaura coupling. beilstein-journals.org
The synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, a phthalide (B148349) derivative, was achieved through a Claisen-Schmidt type reaction between a 2-(N-acetyl)acetophenone derivative and 2-formylbenzoic acid. mdpi.com This phthalide is an important intermediate for creating other complex heterocyclic systems. mdpi.com
The table below provides examples of complex molecules synthesized using this compound derivatives.
| Starting Derivative | Reaction | Complex Molecule | Reference |
| 2-(2-Vinylphenyl)acetaldehydes | Cascade Prins/Friedel-Crafts Cyclization | 4-Aryltetralin-2-ols, 5-Aryltetrahydro-5H-benzo researchgate.netannulen-7-ols | beilstein-journals.org |
| N-(4-(4-Acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide | Palladium-catalyzed Cascade Reaction | (Z)-4-((4-Acetylphenyl)(phenyl)methylene)-2-benzyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | beilstein-journals.org |
| 2-(N-Acetyl)acetophenone derivative | Claisen-Schmidt type reaction | N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | mdpi.com |
Development of Conjugates and Advanced Ligands
The functional groups of this compound and its derivatives are amenable to the development of conjugates and advanced ligands for various applications, including medicinal chemistry and materials science.
The acetylphenyl moiety is a key component in the design of various ligands. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide has been synthesized and studied as a potential multi-target-directed ligand. nih.gov This compound was prepared by reacting pivaloyl isothiocyanate with 4-aminoacetophenone. nih.gov Similarly, Schiff base derivatives can be prepared by condensing 3-formyl-2-quinolinone with various primary amines, including those with an acetylphenyl group. ekb.egekb.eg
The concept of using ortho-acetylphenyl boronic acid (2-APBA) in dynamic click chemistry highlights the utility of this scaffold in creating stable yet reversible conjugates. rsc.org The iminoboronate linkage formed between 2-APBA and amines or other nucleophiles is thermodynamically stable over a range of pH values. rsc.org This chemistry has been used to create stimuli-responsive macrocyclic peptides. rsc.org
Furthermore, heterobifunctional cross-linkers containing an acetylphenyl group have been developed for the reversible conjugation of molecules. N-4-acetylphenyl maleimide (B117702) (APM) is a commercially available cross-linking agent that can form pH-labile hydrazones with hydrazide derivatives of polymers, while the maleimide group can react with thiol-containing molecules. nih.gov
The table below summarizes some conjugates and ligands developed from this compound-related structures.
| Precursor/Moiety | Application | Resulting Conjugate/Ligand | Reference |
| 4-Aminoacetophenone | Multi-target-directed ligand synthesis | N-((4-Acetylphenyl)carbamothioyl)pivalamide | nih.gov |
| 3-Formyl-2-quinolinone and 1-(3-aminophenyl)ethanone | Schiff base formation | 3-(((3-Acetylphenyl)imino)methyl)quinolin-2(1H)-one | ekb.eg |
| 2-Acetylphenyl boronic acid (2-APBA) | Dynamic click chemistry | Iminoboronate conjugates | rsc.org |
| N-4-Acetylphenyl maleimide (APM) | Reversible bioconjugation | Hydrazone-linked polymer conjugates | nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2-Acetylphenyl)acetaldehyde by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aldehydic proton (-CHO) is highly deshielded and appears far downfield in the region of 9-10 ppm. libretexts.orgyoutube.com Protons on the carbon adjacent to the carbonyl group typically resonate between 2.0 and 2.5 ppm. libretexts.org The methyl protons of the acetyl group (CH₃) would appear as a singlet, while the methylene (B1212753) protons (CH₂) adjacent to the aldehyde would exhibit splitting based on the neighboring aldehydic proton. The aromatic protons on the phenyl ring would show complex splitting patterns in the aromatic region of the spectrum, typically between 7 and 8 ppm, with their exact chemical shifts and coupling constants depending on their position relative to the acetyl and acetaldehyde (B116499) substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the acetyl and aldehyde groups are characteristically found far downfield. For instance, the carbon of an acetyl group can appear around 201.0 ppm. rsc.org The carbons of the aromatic ring would appear in the typical aromatic region (around 120-140 ppm), with their specific shifts influenced by the attached functional groups. The methyl carbon of the acetyl group and the methylene carbon of the acetaldehyde group would be observed in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |
| Aldehyde H | 9.0 - 10.0 | - | Triplet |
| Methylene H | 3.5 - 4.0 | 45 - 55 | Doublet |
| Acetyl H | 2.5 - 2.7 | 25 - 30 | Singlet |
| Aromatic H | 7.2 - 8.0 | 125 - 140 | Multiplet |
| Aldehyde C | - | 190 - 205 | - |
| Acetyl C=O | - | 195 - 210 | - |
| Aromatic C | - | 125 - 140 | - |
| Acetyl CH₃ | - | 25 - 30 | - |
Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and the specific NMR instrument used.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and electronic transitions within this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl groups. The C=O stretching vibration for a saturated aliphatic aldehyde typically appears in the range of 1740-1720 cm⁻¹. libretexts.orgorgchemboulder.com For an aryl ketone, this stretch is observed at a slightly lower frequency. The presence of conjugation with the aromatic ring can lower the carbonyl absorption frequency by about 25-30 cm⁻¹. libretexts.org A key diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde group, which typically shows one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹. orgchemboulder.com Specifically, a peak around 2720 cm⁻¹ is a strong indicator of an aldehyde. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Aromatic compounds and compounds with conjugated systems, such as this compound, exhibit characteristic absorptions in the UV-Vis region. The spectrum would likely show absorptions arising from π → π* transitions of the aromatic ring and the carbonyl groups, as well as n → π* transitions of the carbonyl groups. The presence of the acetyl and acetaldehyde groups on the phenyl ring influences the exact wavelength of maximum absorption (λ_max). For example, time-dependent density functional theory (TDDFT) studies on a related compound, (2-acetylphenyl-C,O)Mn(CO)₄, showed that the lowest lying singlet excited states occur in the region of 300-380 nm. dcu.ie
Interactive Data Table: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Wavelength |
| Infrared (IR) | Aldehyde C=O Stretch | 1740-1720 cm⁻¹ |
| Infrared (IR) | Ketone C=O Stretch | ~1685 cm⁻¹ |
| Infrared (IR) | Aldehyde C-H Stretch | 2830-2695 cm⁻¹ (often a shoulder at ~2720 cm⁻¹) |
| Ultraviolet-Visible (UV-Vis) | π → π* (Aromatic/Carbonyl) | 200-400 nm |
| Ultraviolet-Visible (UV-Vis) | n → π* (Carbonyl) | 300-400 nm |
Mass Spectrometry (MS) for Molecular Confirmation and Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₀O₂), the expected molecular weight is approximately 162.19 g/mol . The molecular ion peak for aliphatic aldehydes can sometimes be weak. miamioh.edu
The fragmentation of the molecular ion provides a "fingerprint" that aids in structure confirmation. Common fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a hydrogen radical (M-1) or a formyl radical (M-29, resulting in a peak at m/z 133). Cleavage of the acetyl group could lead to the loss of a methyl radical (M-15, m/z 147) or an acetyl radical (M-43, m/z 119).
McLafferty Rearrangement: This rearrangement is possible in aldehydes and ketones that have a γ-hydrogen atom. It results in the loss of a neutral alkene molecule. For aliphatic aldehydes, this can produce a characteristic peak at m/z 44. miamioh.edu
The fragmentation pattern will also be influenced by the aromatic ring, which can stabilize certain fragment ions. The presence of clusters of peaks separated by 14 mass units can indicate the loss of successive CH₂ groups in alkyl chains. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 161 | [C₁₀H₉O₂]⁺ | Loss of H radical (α-cleavage) |
| 147 | [C₉H₇O₂]⁺ | Loss of CH₃ radical (α-cleavage) |
| 133 | [C₉H₉O]⁺ | Loss of CHO radical (α-cleavage) |
| 119 | [C₈H₇O]⁺ | Loss of COCH₃ radical (α-cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule, including the dihedral angles between the phenyl ring and the acetyl and acetaldehyde substituents. In related structures, such as N,N′-bis(2-acetylphenyl)ethanediamide, the 2-acetyl group is observed to be slightly twisted out of the plane of the benzene (B151609) ring. researchgate.netresearchgate.net
The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. pages.dev The quality of the structure is assessed by parameters such as the R-factor.
While a specific crystal structure for this compound is not detailed in the provided search results, the principles of X-ray crystallography and data from similar compounds provide a strong basis for understanding what such an analysis would reveal. researchgate.netresearchgate.netiucr.org
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT, TDDFT)
Quantum chemical studies use the principles of quantum mechanics to investigate the properties of molecules. Density Functional Theory (DFT) is a popular computational method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict spectroscopic properties like UV-Vis spectra.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. Methods like DFT are employed to calculate the forces on each atom and adjust their positions until a minimum energy conformation is reached. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Spectroscopic Property Prediction and Correlation
Computational methods can predict various spectroscopic properties. For instance, by calculating the vibrational frequencies of a molecule, one can simulate its infrared (IR) and Raman spectra. TD-DFT calculations can predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated and correlated with experimental data to confirm a molecule's structure. These theoretical predictions are invaluable for interpreting experimental spectra.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. For a flexible molecule like (2-Acetylphenyl)acetaldehyde, MD simulations can explore its conformational space by simulating its dynamic behavior at a given temperature. This analysis helps identify the most populated or energetically favorable conformations and understand the pathways of conformational change, which is essential for understanding how the molecule might interact with other molecules, such as biological receptors.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating chemical reaction mechanisms. By calculating the energies of reactants, products, and transition states, chemists can map out the entire energy profile of a reaction pathway. This provides critical insights into the feasibility of a proposed mechanism, identifies the rate-determining step, and explains the origins of selectivity (e.g., regioselectivity or stereoselectivity). For a molecule like this compound, which can undergo reactions like intramolecular aldol (B89426) condensation, computational studies could clarify the precise steps involved.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Intermediate in Complex Molecule Synthesis
(2-Acetylphenyl)acetaldehyde serves as a potent building block in organic synthesis, primarily due to the presence of two distinct carbonyl functionalities. cymitquimica.comsigmaaldrich.com The aldehyde group can readily participate in nucleophilic additions and condensation reactions, while the acetyl group's α-protons are acidic, facilitating enolate formation and subsequent alkylation or acylation reactions. This dual reactivity allows for the construction of a wide array of complex molecular architectures, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products. cem.commsu.edu
The 1,4-relationship of the carbonyl groups enables intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic systems. For instance, derivatives of this compound can be envisioned as precursors for quinolines, indoles, and other fused ring systems through well-established synthetic methodologies like the Friedländer annulation or Fischer indole (B1671886) synthesis, adapted for this specific substrate.
The versatility of β-dicarbonyl compounds, a class to which the enol tautomer of this compound belongs, is well-documented. researchgate.netpressbooks.pub They are key intermediates for creating C-C bonds and are found in numerous biologically active molecules. researchgate.net The general reactivity of β-dicarbonyls includes alkylation and acylation at the α-carbon, which can be followed by further transformations. pressbooks.pubnih.gov For example, a common sequence involves alkylation followed by decarboxylation (if one of the carbonyls is part of an ester), providing a route to ketones with specific alkyl substituents. pressbooks.pub While this compound is not a β-keto ester, its analogous reactivity can be harnessed to introduce molecular complexity.
The table below summarizes potential synthetic transformations involving this compound, highlighting its role as a versatile synthetic intermediate.
| Reaction Type | Reactant(s) | Potential Product Scaffold | Synthetic Utility |
| Intramolecular Aldol (B89426) Condensation | Base | Naphthalene derivatives | Construction of polycyclic aromatic systems |
| Paal-Knorr Synthesis | Primary amine (e.g., R-NH₂) | Substituted pyrroles | Synthesis of N-substituted five-membered heterocycles cem.commsu.edu |
| Friedländer Annulation | Amine with α-methylene group | Substituted quinolines | Access to important nitrogen-containing bicyclic heterocycles |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | Arylidene derivatives | Formation of C=C bonds, precursors for further cyclizations mdpi.com |
| Gewald Reaction | Sulfur, active methylene nitrile | Substituted thiophenes | A multicomponent reaction for thiophene (B33073) ring synthesis mdpi.com |
| Three-Component Reactions | Aromatic amines, α-bromoacetaldehyde | N-aryl pyrroles | Efficient assembly of complex pyrrole (B145914) structures beilstein-journals.org |
These reactions underscore the potential of this compound as a foundational molecule for generating diverse and complex chemical entities. Its ability to participate in both intramolecular and multicomponent reactions makes it a valuable tool for synthetic chemists aiming to build intricate molecular frameworks efficiently. beilstein-journals.org
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The structural features of this compound make it a promising candidate for designing and constructing supramolecular assemblies.
The aromatic phenyl ring can engage in π-π stacking interactions, a key driving force for the self-assembly of many organic molecules. bbau.ac.in Furthermore, the two carbonyl groups are excellent hydrogen bond acceptors. These functionalities can direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures. Research on related molecules, such as N,N′-Bis(2-acetylphenyl)ethanediamide, has shown that the acetylphenyl moiety can drive self-assembly into stacked columnar structures through a combination of C=O⋯C=O and amide–π interactions. researchgate.net Similarly, studies on 4-acetylbiphenyl (B160227) on gold surfaces have demonstrated the formation of robust and reproducible supramolecular structures. rsc.org
The potential interactions involving this compound in a supramolecular context include:
Hydrogen Bonding: The carbonyl oxygens can act as acceptors for hydrogen bond donors, leading to the formation of chains or networks.
π-π Stacking: The phenyl rings can stack upon one another, contributing to the stability of the assembly.
Dipole-Dipole Interactions: The polar carbonyl groups introduce dipoles that can interact to organize the molecules.
Host-Guest Chemistry: The molecule could potentially act as a guest, fitting into the cavity of a larger host molecule (like a cyclophane or calixarene), or derivatives could be used to build host structures. bbau.ac.in
By modifying the core structure of this compound, for example by converting the aldehyde to an imine or other functional groups, the nature and directionality of these non-covalent interactions can be precisely tuned, allowing for the rational design of complex supramolecular architectures.
Exploration in Stimuli-Responsive Systems and Biomaterials
Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their properties in response to external triggers like pH, temperature, light, or specific chemicals. numberanalytics.comfrontiersin.org These materials are of great interest for applications in drug delivery, tissue engineering, and biosensing. numberanalytics.comresearchgate.net The reactive handles on this compound make it a suitable building block for incorporation into such systems.
The aldehyde and acetyl groups can be chemically modified to link the molecule to a polymer backbone or to form cross-links in a hydrogel network. For instance, the aldehyde can form pH-sensitive imine (Schiff base) bonds with amine-functionalized polymers or biomolecules. frontiersin.org These bonds are stable at physiological pH but can be cleaved in the acidic environment of a tumor or an endosome, triggering the release of a therapeutic agent.
Research has shown that polymers functionalized with acetophenone (B1666503) moieties can be converted into flavylium (B80283) derivatives, which are multi-stimuli-responsive chromophores sensitive to pH, light, and temperature. rsc.org This suggests that this compound could be integrated into polymer chains to create materials with tunable optical and chemical properties. Similarly, derivatives like 2-acetylphenyl boronic acid (2-APBA) are used in dynamic covalent chemistry to create systems that respond to pH and the presence of specific biomolecules like amino acids or saccharides. rsc.org
The potential applications leverage the following transformations:
| Stimulus | Responsive Linkage/Group | Mechanism | Potential Application |
| pH (acidic) | Imine (Schiff base) | Hydrolysis of the C=N bond formed from the aldehyde group. frontiersin.org | Targeted drug delivery to acidic tumor microenvironments. |
| Light | Photo-cleavable groups | Incorporation of a photolabile linker onto the aldehyde or acetyl group. | On-demand release of cargo with spatial and temporal control. |
| Chemicals (e.g., diols) | Boronate esters | Reversible formation of boronate esters from a boronic acid derivative of the molecule. rsc.org | Glucose-responsive systems for insulin (B600854) delivery. |
| Temperature | Thermo-responsive polymers | Grafting onto polymers like Poly(N-isopropylacrylamide) (PNIPAM). researchgate.net | Injectable hydrogels for tissue engineering. |
By serving as a molecular scaffold, this compound provides the chemical functionality needed to bridge the gap between simple molecules and complex, functional biomaterials.
Prebiotic Chemistry and Origin of Life Studies (Contextualizing Acetaldehyde (B116499) derivatives)
The study of abiogenesis, the origin of life from non-living matter, seeks to understand how simple organic compounds on the early Earth could have formed the complex biomolecules necessary for life. wikipedia.org Aldehydes are considered crucial players in prebiotic chemical networks due to their ability to participate in carbon-carbon bond-forming reactions, such as the formose reaction, which can lead to the synthesis of sugars. pnas.org
Acetaldehyde, the simplest aldehyde after formaldehyde (B43269), is a key precursor in proposed prebiotic pathways. rsc.org It can be formed from the hydration of acetylene (B1199291) or the reduction of other simple molecules. rsc.org Once formed, acetaldehyde and other simple aldehydes like glycolaldehyde (B1209225) can undergo aldol condensations to build up the carbon skeletons of carbohydrates, which are the building blocks of RNA. pnas.orgeurekalert.org For example, phosphonoacetaldehyde (B103672) (PAL), a related derivative, has been shown to react with formaldehyde to produce more complex products, one of which is a potential building block for a prebiotic informational polymer. nih.gov
Key roles of simple aldehydes in prebiotic chemistry include:
Sugar Synthesis: Acting as both starting materials and catalysts in the formation of pentoses (like ribose) and other sugars. rsc.orgeurekalert.org
Amino Acid Formation: Participating in reactions like the Strecker synthesis, which can produce amino acids from aldehydes, ammonia (B1221849), and cyanide. researchgate.netresearchgate.net
Formation of Catalytic Networks: Aldehydes can catalyze the formation of other key prebiotic molecules, creating autocatalytic cycles that could drive the system towards greater complexity. rsc.org
While a more complex molecule like this compound is unlikely to have been a primary prebiotic precursor itself, its core aldehyde functionality is representative of the reactive groups that were essential for the chemical evolution that led to life. creation.com The study of simpler aldehyde derivatives provides a fundamental context for understanding the types of chemical transformations that were necessary to build the first biomolecules from a simple chemical inventory. nih.gov
Design and Synthesis of Photoactive Organometallic Materials
Organometallic materials with photoactive properties (i.e., those that interact with light) are central to technologies like organic light-emitting diodes (OLEDs), solar cells, and photodynamic therapy. The design of these materials often involves coordinating an organic ligand to a metal center.
This compound is an excellent candidate for use as a ligand in such materials. Through keto-enol tautomerism, the 1,4-dicarbonyl system can be viewed as a 1,3-dicarbonyl system in its enol form (2-(1-hydroxyethenyl)phenyl)acetaldehyde or 2-acetyl(2-hydroxyvinyl)benzene. The β-dicarbonyl moiety is a classic bidentate ("two-toothed") ligand that can form stable six-membered chelate rings with a wide variety of metal ions. researchgate.net This chelation can significantly influence the electronic properties of both the ligand and the metal, leading to useful photophysical behavior like fluorescence or phosphorescence.
The synthesis of such materials would involve reacting this compound with a suitable metal salt. The resulting complex's properties could be tuned by:
Choice of Metal Ion: Different metals (e.g., transition metals, lanthanides) will impart distinct electronic and photophysical properties.
Modification of the Ligand: Adding electron-donating or electron-withdrawing groups to the phenyl ring can alter the energy levels of the ligand's molecular orbitals, thereby changing the absorption and emission wavelengths of the complex.
The table below lists potential metal ions and the properties their complexes with β-diketonate ligands often exhibit, suggesting possible applications for complexes derived from this compound.
| Metal Ion | Typical Coordination Geometry | Potential Properties & Applications |
| Ruthenium(II) (Ru²⁺) | Octahedral | Strong light absorption, long-lived excited states; Photosensitizers, catalysis acs.org |
| Iridium(III) (Ir³⁺) | Octahedral | High phosphorescence efficiency; OLEDs |
| Europium(III) (Eu³⁺) | Varies (e.g., 8- or 9-coordinate) | Sharp, red light emission; Red phosphors in lighting and displays |
| Terbium(III) (Tb³⁺) | Varies (e.g., 8- or 9-coordinate) | Sharp, green light emission; Green phosphors |
| Copper(II) (Cu²⁺) | Square planar or distorted octahedral | Catalysis in organic synthesis beilstein-journals.orgoup.com |
| Zinc(II) (Zn²⁺) | Tetrahedral or Octahedral | Fluorescence, catalysis in organic synthesis nih.gov |
The versatility of this compound as a precursor ligand opens up possibilities for creating a new family of photoactive organometallic materials with tailored properties for specific applications in materials science and optoelectronics.
Mechanistic Studies and Reaction Pathways
Investigation of Reaction Kinetics and Rate-Determining Steps
Most addition-elimination reactions, which are characteristic of aldehydes, generally follow a two-step mechanism. The initial step is typically a nucleophilic attack on the carbonyl carbon, which is often the rate-determining step. saskoer.ca However, the subsequent elimination step can become rate-determining depending on the specific nucleophile and leaving group involved. saskoer.ca
In the context of related aldehyde chemistry, the pyrolysis of acetaldehyde (B116499) provides a well-studied example of reaction kinetics. This process is a chain reaction, and its rate can be expressed with a specific rate law: Rate = k[CH₃CHO]^(3/2). dalalinstitute.com The decomposition of acetaldehyde can also be treated as a second-order reaction under certain conditions, where the instantaneous rate is determined by the rate constant and the square of the acetaldehyde concentration. youtube.com
Another relevant example is the reaction involving 2-acetylphenyl boronic acid (2-APBA), a compound structurally related to (2-Acetylphenyl)acetaldehyde. In the formation of iminoboronates, the boronic acid (BA) moiety accelerates the rate-determining dehydration step. rsc.org This catalytic action highlights how functional groups adjacent to the acetyl and aldehyde/ketone groups can profoundly influence reaction kinetics.
Table 1: General Principles of Rate-Determining Steps
| Principle | Description | Relevance to this compound |
| Definition | The slowest step in a multi-step reaction mechanism. libretexts.org | The overall rate of any reaction involving this compound will be limited by its slowest elementary step. |
| Rate Law | Species involved in the rate-determining step appear in the rate equation. savemyexams.com | Identifying the RDS would allow for the prediction of how concentration changes of reactants affect the reaction rate. |
| Intermediate Formation | An intermediate is formed from the species that participate in the rate-determining step. savemyexams.com | Understanding the intermediate's structure is key to elucidating the full reaction pathway. |
| Addition-Elimination | For aldehydes, the initial nucleophilic addition is often the rate-determining step. saskoer.ca | Reactions at the aldehyde group of this compound likely follow this general kinetic profile. |
Elucidation of Catalytic Reaction Mechanisms
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. uobabylon.edu.iqtutorchase.com The mechanism of catalysis can be broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. tutorchase.com
Homogeneous Catalysis: Homogeneous catalysts typically function by forming reactive intermediate complexes with the reactants. tutorchase.com An example relevant to aldehyde synthesis is the hydroformylation of alkenes, which uses a soluble catalyst like HCo(CO)₄ to produce aldehydes from alkenes, carbon monoxide, and hydrogen. libretexts.org The catalytic cycle involves several steps:
Formation of the active catalyst, HCo(CO)₄, from a precatalyst.
Substitution of a CO ligand with the alkene.
Migratory insertion of the olefin to form an alkyl-cobalt species.
Addition of another CO ligand, followed by insertion of the alkyl group into the carbonyl.
Oxidative addition of H₂, which is the slow, rate-limiting step. libretexts.org
Reductive elimination of the final aldehyde product, regenerating the catalyst. libretexts.org
Heterogeneous Catalysis: In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. The general mechanism involves:
Adsorption: Reactant molecules bind to the catalyst's active sites. uobabylon.edu.iqtutorchase.com
Reaction: The adsorbed reactants are converted into products on the surface. uobabylon.edu.iqtutorchase.com
Desorption: The product molecules are released from the surface. uobabylon.edu.iqtutorchase.com
A pertinent industrial example is the hydration of acetylene (B1199291) to produce acetaldehyde using a cadmium calcium phosphate (B84403) (CCP) catalyst. e3s-conferences.org Studies have been conducted to optimize such catalysts for improved yield and efficiency. e3s-conferences.org
The Tishchenko reaction offers another example of a catalytic process for aldehydes, involving their disproportionation into an ester in the presence of an alkoxide catalyst, such as an aluminium alkoxide. wikipedia.org The mechanism proceeds through a hemiacetal intermediate, with a key 1,3-hydride shift that regenerates the catalyst. wikipedia.org
Pathways for Formation and Stabilization in Chemical Environments
The formation of aldehydes can occur through various synthetic routes. One significant pathway is the hydration of alkynes. Research simulating early Earth conditions has shown that acetaldehyde can be formed rapidly from acetylene in an aqueous solution using a nickel sulfide (B99878) catalyst. nih.govemergence-of-life.denih.gov This initial product can then undergo subsequent reactions, such as aldol (B89426) condensations, to create a diverse mixture of more complex aldehydes. nih.gov
An important aspect of these systems is the auto-stabilization of the newly formed aldehydes. Studies have demonstrated that inherent changes in the pH of the reaction environment can lead to the stabilization of these aldehydes, preventing them from undergoing uncontrolled polymerization and instead altering subsequent synthetic pathways toward relevant biomolecules. nih.govemergence-of-life.denih.gov Under acidic conditions (pH 3), acetaldehyde can be stabilized, while alkaline conditions can drive further reactions like the Strecker synthesis to form amino acids. nih.gov
The stability of compounds related to this compound is also influenced by their specific structure. For instance, the formation of an imine from 2-acetylphenyl boronic acid (2-APBA) results in a thermodynamically stable iminoboronate structure over a wide pH range (6-10). rsc.org This stabilization is achieved through the formation of a dative N→B bond, which is proposed to create a thermodynamically stabilizing Lewis conjugate. rsc.org This suggests that the ortho-acetylphenyl group in this compound could play a role in the stability and reactivity of its derivatives.
Influence of Reaction Conditions on Product Distribution and Selectivity
Reaction conditions such as temperature, solvent, catalyst, and the nature of reactants have a profound impact on the distribution and selectivity of products in chemical reactions.
In nickel-catalyzed cross-coupling reactions, several factors are critical. The choice of ligand is crucial; monodentate phosphine (B1218219) ligands like PPh₃ can be effective, whereas bidentate ligands can inhibit the desired coupling. nih.gov The reactivity is also influenced by the halide, with aryl iodides being more reactive than aryl bromides, and by the electronic properties of the substrates, where electron-deficient aryl halides react more readily. nih.gov Furthermore, higher temperatures can sometimes promote undesirable side reactions like aryl-exchange from phosphine ligands. nih.gov
In the copper-catalyzed synthesis of quinolones from ortho-acetyl aryl halides, the choice of the amide coupling partner significantly affects the product distribution. scholaris.ca When primary amides are used, a substantial amount of an amide-coupled side product is formed, with only a minor amount of the desired ring-closed quinolone, a selectivity issue that persists across various reaction conditions. scholaris.ca
Catalytic epoxidation reactions also demonstrate high sensitivity to reaction conditions. In the epoxidation of alkenes catalyzed by manganese(III) tetraarylporphyrins, adding an axial ligand like 4-methylpyridine (B42270) can dramatically increase selectivity towards the epoxide product (from 40% to 90%). ru.nl The pH of the aqueous phase and the presence of co-solvents like alcohols can also increase the reaction rate. ru.nl
Table 2: Effect of Reaction Conditions on Selectivity and Product Distribution
| Reaction Type | Condition Varied | Observation | Source |
| Nickel-Catalyzed Homocoupling | Ligand Type | Bidentate ligands (dppe, BINAP) inhibit coupling, while monodentate PPh₃ is more effective. | nih.gov |
| Nickel-Catalyzed Homocoupling | Substrate Electronics | Electron-deficient aryl halides are more readily homocoupled than electron-rich ones. | nih.gov |
| Copper-Catalyzed Quinolone Synthesis | Reactant Structure | Use of primary amides leads to significant formation of an amide-coupled side product instead of the desired quinolone. | scholaris.ca |
| Manganese-Porphyrin Catalyzed Epoxidation | Axial Ligand | Addition of 4-methylpyridine increases epoxide selectivity from 40% to 90% with cyclohexene. | ru.nl |
| Manganese-Porphyrin Catalyzed Epoxidation | pH | Lowering pH from 13.5 to 12.7 increases the rate of epoxidation. | ru.nl |
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthesis Methods
The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal and materials chemistry. For (2-Acetylphenyl)acetaldehyde, which is prochiral at the carbon bearing the aldehyde group, future research will likely focus on the development of novel asymmetric methods to access specific stereoisomers. While direct asymmetric synthesis of this specific molecule is not widely reported, progress in the broader field of asymmetric catalysis for arylacetaldehydes provides a clear roadmap.
Future avenues of exploration include:
Organocatalysis : Chiral amines, such as proline derivatives, and chiral phosphoric acids have proven highly effective in the asymmetric α-functionalization of aldehydes. researchgate.netnih.gov Research could focus on designing bifunctional organocatalysts that can simultaneously activate the aldehyde for asymmetric transformation while interacting with the acetyl group to enhance stereocontrol.
Transition Metal Catalysis : The use of chiral transition metal complexes (e.g., based on iridium, rhodium, or palladium) for asymmetric hydrogenation or hydroformylation routes could yield chiral precursors to this compound. researchgate.net Furthermore, developing catalysts for the asymmetric α-alkylation or arylation of the aldehyde would be a significant advancement. nih.gov
Biocatalysis : Enzymes offer unparalleled stereoselectivity. The use of engineered alcohol dehydrogenases for the asymmetric reduction of a corresponding diketone precursor or hydrolases for the kinetic resolution of a racemic ester derivative of the corresponding alcohol represents a promising green chemistry approach. mdpi.comnih.gov
| Methodology | Catalyst/Reagent Type | Potential Transformation | Key Advantage |
|---|---|---|---|
| Organocatalysis | Chiral Amines, Chiral Phosphoric Acids | Asymmetric α-alkylation, aldol (B89426), or Mannich reactions | Metal-free, high enantioselectivity. mdpi.comnih.gov |
| Transition Metal Catalysis | Chiral Rh, Ir, or Pd complexes | Asymmetric hydrogenation, hydroformylation, allylation | High turnover numbers and functional group tolerance. researchgate.net |
| Biocatalysis | Engineered Enzymes (e.g., Dehydrogenases, Lipases) | Asymmetric reduction of precursors, kinetic resolution | Exceptional stereoselectivity, environmentally benign. nih.gov |
Exploration of New Reactivity Modes and Catalytic Transformations
The dual reactivity of the aldehyde and ketone groups in this compound opens a vast landscape for discovering novel chemical transformations. Future research will likely move beyond predictable reactions of the individual functional groups to explore synergistic and unprecedented reactivity modes.
Key areas for investigation include:
Intramolecular Cyclizations : The ortho-positioning of the acetyl and acetaldehyde (B116499) moieties is ideal for designing novel intramolecular reactions to form complex heterocyclic and carbocyclic systems. New catalysts could be developed to promote intramolecular aldol, Wittig, or other cyclization reactions, leading to substituted naphthalenes, indenes, or other fused-ring structures.
Bifunctional Catalysis : The development of catalysts that can selectively activate one carbonyl group in the presence of the other, or that can orchestrate a tandem reaction involving both, is a significant challenge and opportunity. acs.org For example, a catalyst could facilitate an initial reaction at the more reactive aldehyde, followed by a secondary catalytic cycle involving the ketone.
Photocatalysis : Aldehydes and ketones can act as photoinitiators or participate in photochemical transformations. beilstein-journals.org Research into the photochemical behavior of this compound, such as Paterno-Büchi reactions or photoredox-catalyzed transformations, could unveil new pathways for C-C and C-heteroatom bond formation. beilstein-journals.orgrsc.org The development of palladium-catalyzed direct dehydrogenation methods could also be applied to generate α,β-unsaturated derivatives. nih.gov
Integration into Advanced Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for building molecular complexity efficiently. caltech.edu The structure of this compound makes it an excellent candidate for designing novel MCRs.
Future research should focus on:
Isocyanide-Based MCRs : The aldehyde group can readily participate in classic MCRs like the Passerini and Ugi reactions. nih.govwikipedia.orgorganic-chemistry.org A key research direction would be to explore the subsequent involvement of the ketone group in secondary, intramolecular cyclizations, leading to highly complex heterocyclic scaffolds in a single pot.
Designing Novel MCRs : Beyond known MCRs, the bifunctional nature of this compound allows for the design of entirely new multicomponent processes. For instance, a reaction could be designed where one component reacts with the aldehyde, a second with the ketone, and a third bridges the two, leading to novel macrocyclic or bridged systems.
Stereoselective MCRs : Combining the development of asymmetric catalysis (Section 9.1) with MCRs will be a major frontier. Using chiral catalysts or chiral reactants in Passerini or Ugi reactions involving this compound could enable the diastereoselective and enantioselective synthesis of complex, biologically relevant molecules. nih.gov
| Reaction Name | Typical Reactants | Potential Product Scaffold | Key Advantage |
|---|---|---|---|
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amides | Atom-economical, rapid access to functionalized amides. wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine | α-Acylamino Amides | Generates peptide-like structures with high diversity. nih.gov |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester (x2), Ammonia (B1221849) | Dihydropyridines | Classic route to important heterocyclic cores. nih.gov |
| Novel Tandem MCR/Cyclization | Various (e.g., diamines, amino acids) | Fused Heterocycles, Macrocycles | Rapid construction of complex, three-dimensional architectures. |
In silico Design and Prediction of Novel Derivatives
Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules. For this compound, in silico methods can guide synthetic efforts by predicting the properties and potential biological activities of its derivatives.
Future research directions include:
Pharmacophore Modeling and Virtual Screening : The core structure of this compound can be used as a scaffold to design libraries of virtual compounds. These libraries can be screened in silico against biological targets like enzymes or receptors to identify potential drug candidates. wustl.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a small, diverse library of derivatives and measuring their biological activity, 3D-QSAR models can be developed. nih.govnih.gov These models can then predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and saving significant resources. nih.govfrontiersin.org
Molecular Docking and Dynamics Simulations : For derivatives identified as potentially active, molecular docking can predict their binding mode within a protein's active site. hu.edu.jonih.gov Molecular dynamics simulations can further refine this by assessing the stability of the ligand-protein complex over time, providing crucial insights for optimizing molecular design. rsc.org
Potential for Green Chemistry Applications
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly important in chemical synthesis. Future research on this compound will benefit from incorporating these principles from the outset.
Key opportunities for green chemistry applications are:
Sustainable Synthesis Routes : Traditional methods for producing aldehydes can rely on harsh reagents or petrochemical feedstocks. chemanalyst.comrenewable-carbon.eu Future research should explore greener routes to this compound and its precursors. This includes photocatalytic methods that use light as a clean energy source and biocatalytic routes that employ enzymes in aqueous media. aidic.itacs.orggoogle.comnih.gov
Conversion of Renewable Feedstocks : A major goal of green chemistry is the use of renewable resources. Research into the synthesis of acetaldehyde and its derivatives from biomass-derived ethanol (B145695) or even directly from CO2 is a rapidly advancing field. chemanalyst.comrenewable-carbon.eunih.govepfl.chbioengineer.org Developing methods to produce the this compound scaffold from such renewable inputs would be a significant achievement.
Catalytic Efficiency : The use of highly efficient and recyclable catalysts, whether they are transition metals, organocatalysts, or enzymes, is central to green chemistry. Future work will focus on developing catalytic systems for transformations of this compound that operate under mild conditions (low temperature and pressure) and in environmentally benign solvents like water or ethanol. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
